N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
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Overview
Description
N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a chemical compound with the molecular formula C5H8N4OS It is characterized by the presence of a triazole ring, a sulfur atom, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the reaction of N-methylacetamide with 1H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent, elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. The sulfur atom can participate in redox reactions, affecting the compound’s reactivity and interactions with other molecules. The acetamide group can enhance the compound’s solubility and facilitate its incorporation into biological systems.
Comparison with Similar Compounds
N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide can be compared with other similar compounds, such as:
N-methyl-1H-1,2,4-triazol-3-ylacetamide: Lacks the sulfur atom, which may affect its reactivity and biological activity.
2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide: Lacks the N-methyl group, which may influence its solubility and pharmacokinetic properties.
N-methyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide: The position of the sulfur atom on the triazole ring is different, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-methyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-6-4(10)2-11-5-7-3-8-9-5/h3H,2H2,1H3,(H,6,10)(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHAHKIIJDSKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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